Cosyntropin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

コシントロピンは、副腎皮質刺激ホルモンの生物学的活性を模倣する合成ペプチドです。副腎皮質刺激ホルモンは、下垂体によって産生されるホルモンであり、副腎からのコルチゾールおよび他のコルチコステロイドの放出を刺激します。 コシントロピンは主に、副腎機能不全やアジソン病などの病状の診断において、副腎機能の評価のための医療診断に使用されます .

準備方法

合成経路および反応条件

コシントロピンは、固相ペプチド合成を使用して合成されます。この方法は、成長中のペプチド鎖にアミノ酸を順次付加することを可能にします。このプロセスには、以下の手順が含まれます。

最初のアミノ酸の付加: 最初のアミノ酸は、固体樹脂支持体に付加されます。

脱保護およびカップリング: 付加されたアミノ酸のアミノ基は脱保護され、次のアミノ酸は、ジシクロヘキシルカルボジイミドなどのカップリング試薬を使用してそれにカップリングされます。

繰り返し: 脱保護およびカップリングのステップは、所望のペプチド配列が得られるまで繰り返されます。

工業生産方法

工業環境では、コシントロピンの生産は、大規模な固相ペプチド合成を伴います。このプロセスは効率と収率が最適化され、反応条件を慎重に制御して、最終生成物の純度と品質を確保します。 ペプチドはその後、注射用の無菌溶液に製剤化されます .

化学反応の分析

Structural Characteristics Governing Reactivity

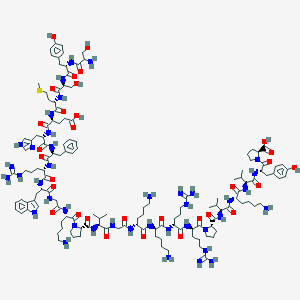

Molecular formula : C₁₃₆H₂₁₀N₄₀O₃₁S

Molecular weight : 2,933.44 g/mol

Amino acid sequence :

Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro

Key structural features influencing reactivity:

- N-terminal domain (residues 1-20) : Essential for biologic activity; truncation beyond residue 20 reduces potency by 70% per amino acid removed .

- Open-chain polypeptide : Lacks disulfide bonds, increasing susceptibility to proteolytic cleavage compared to native ACTH .

- C-terminal truncation : Eliminates antigenic epitopes (residues 25-39), reducing immunogenicity .

Stability and Degradation Pathways

Solution stability :

Thermal degradation :

- Lyophilized powder : Stable at -20°C for 24 months

- Reconstituted solution : Discard after 12 hours at 2-8°C

Biochemical Interactions

Receptor binding :

- Target : Melanocortin-2 receptor (MC2R) on adrenal cortex

- Binding affinity : Kd = 0.89 nM (comparable to native ACTH)

- Downstream effects :

Steroidogenesis kinetics :

| Parameter | Value |

|---|---|

| Cortisol Tₘₐₓ | 2.5 ± 0.5 hr post-IV |

| AUC₀₋₆ₕᵣ | 1,328 ± 214 μg·hr/dL |

Immunologic Reactivity

Despite reduced antigenicity vs. native ACTH, hypersensitivity occurs in 0.02% of patients :

| Reaction Type | Incidence | Mechanism |

|---|---|---|

| Anaphylaxis | 1:50,000 doses | IgE-mediated (rare) |

| Local urticaria | 0.3% | Histamine release |

| Delayed hypersensitivity | Case reports | T-cell mediated |

Comparative Reactivity Profile

| Property | This compound | Native ACTH |

|---|---|---|

| Immunogenicity | Low (no C-terminal epitopes) | High |

| Proteolytic stability | t₁/₂ = 18 min (plasma) | t₁/₂ = 10 min |

| Melanotropic activity | 15% of ACTH | 100% |

科学的研究の応用

Cosyntropin Stimulation Test

The this compound stimulation test is a standard diagnostic procedure for assessing the function of the hypothalamic-pituitary-adrenal (HPA) axis. It helps differentiate between primary and secondary adrenal insufficiency by measuring cortisol responses following this compound administration.

Key Findings:

- In a meta-analysis, the sensitivity and specificity of the test were found to be approximately 92% and 96%, respectively, making it a reliable tool for diagnosing adrenal disorders .

- A study involving 63 patients indicated that cortisol levels significantly increased at 30 and 60 minutes post-cosyntropin administration, confirming normal HPA axis function in these individuals .

Table 1: Cortisol Levels Post-Cosyntropin Administration

| Time (minutes) | Cortisol Level (µg/dL) | Patient Group |

|---|---|---|

| 30 | 21.7 | Normal HPA |

| 60 | 24.4 | Normal HPA |

Evaluation of Cushing’s Syndrome

This compound is also utilized in evaluating patients suspected of having Cushing’s syndrome. The test assesses the adrenal response to exogenous ACTH, aiding in distinguishing between various forms of hypercortisolism.

Case Study:

- A patient with suspected Cushing's syndrome underwent a low-dose this compound stimulation test, revealing abnormal cortisol suppression patterns indicative of the disease .

Neuroinflammation

Recent studies have explored this compound's role in treating neuroinflammatory conditions. Research indicates that this compound may reduce neuroinflammation and improve cognitive outcomes following traumatic brain injury (TBI).

Key Findings:

- In a mouse model of TBI, this compound treatment resulted in decreased levels of inflammatory markers such as IL-1β and TNFα in the cortex and serum, suggesting its anti-inflammatory effects .

- Behavioral assessments showed improved memory performance in this compound-treated mice compared to controls .

Table 2: Effects of this compound on Inflammatory Markers

| Treatment Group | IL-1β Expression (pg/mL) | TNFα Expression (pg/mL) |

|---|---|---|

| Saline Control | Higher | Higher |

| This compound | Lower | Lower |

Metabolic Disorders

Emerging evidence suggests that this compound may have potential applications in managing metabolic disorders associated with obesity and chronic inflammation.

Research Insights:

- Studies indicate that this compound can modulate metabolic pathways influenced by glucocorticoids, which may be beneficial in treating obesity-related complications .

- A novel therapy utilizing this compound has been proposed for regulating inflammation in adipose tissues, potentially impacting obesity-related diseases .

作用機序

コシントロピンは、副腎細胞の表面にある特定の受容体に結合することで効果を発揮します。この結合は、コルチゾール、コルチゾン、アルドステロンなどの副腎ステロイドの合成に関与する初期反応を刺激します。このプロセスには、アデニル酸シクラーゼの活性化が含まれ、これにより環状アデノシン一リン酸の生成が増加します。 これは、ステロイド生成に関与する主要な酵素のリン酸化につながるタンパク質キナーゼAを活性化します .

類似化合物の比較

コシントロピンは、テトラコサクチドなどの副腎皮質刺激ホルモンの活性を模倣する他の合成ペプチドと似ています。コシントロピンは、その特定のアミノ酸配列において独特であり、それはその生物学的活性を付与します。他の類似化合物には以下が含まれます。

テトラコサクチド: 同様の生物学的活性を有する別の合成ペプチド。

ヒドロコルチゾン: 副腎機能不全の治療に使用されるコルチコステロイド。

プレドニゾン: 抗炎症作用を持つ合成コルチコステロイド.

コシントロピンのユニークさは、副腎皮質を特異的に刺激してコルチコステロイドを産生する能力にあり、内分泌学における貴重な診断ツールとなっています .

類似化合物との比較

Cosyntropin is similar to other synthetic peptides that mimic the activity of adrenocorticotropic hormone, such as tetracosactide. this compound is unique in its specific amino acid sequence, which confers its biological activity. Other similar compounds include:

Tetracosactide: Another synthetic peptide with similar biological activity.

Hydrocortisone: A corticosteroid used in the treatment of adrenal insufficiency.

Prednisone: A synthetic corticosteroid with anti-inflammatory properties.

This compound’s uniqueness lies in its ability to specifically stimulate the adrenal cortex to produce corticosteroids, making it a valuable diagnostic tool in endocrinology .

生物活性

Cosyntropin, also known as tetracosactide, is a synthetic derivative of adrenocorticotropic hormone (ACTH) that plays a crucial role in stimulating adrenal steroidogenesis. Its biological activity mirrors that of natural ACTH, particularly in its ability to promote cortisol production in the adrenal cortex. This article delves into the mechanisms, pharmacodynamics, clinical applications, and research findings related to this compound.

This compound exerts its effects by binding to specific receptors on the adrenal cell plasma membrane, initiating the synthesis of adrenal steroids from cholesterol. The minimal active sequence of this compound comprises the first 20 amino acids, with significant potency loss observed with shorter sequences . It is noted that a dose of 0.25 mg of this compound can stimulate the adrenal cortex similarly to 25 units of natural ACTH .

Pharmacokinetics and Dynamics

- Absorption : Rapidly absorbed following intramuscular administration.

- Peak Plasma Concentration : Typically occurs around 45-60 minutes post-injection.

- Half-life : Approximately 15 minutes for this compound, while cortisol has a half-life ranging from 70 to 120 minutes .

- Cortisol Response : A normal response to this compound stimulation involves an approximate doubling of baseline plasma cortisol levels within 30-60 minutes after administration .

Clinical Applications

This compound is primarily used in the diagnosis and evaluation of adrenal insufficiency. The stimulation test with this compound helps assess the functionality of the hypothalamic-pituitary-adrenal (HPA) axis by measuring cortisol levels before and after administration.

Table 1: Cortisol Response to this compound Stimulation Test

| Dose of this compound (μg/kg) | Peak Cortisol Level (nmol/L) | Time to Peak (minutes) |

|---|---|---|

| 0.01 | 180.1 ± 57.3 | 10 |

| 0.05 | 244.9 ± 40.2 | 20 |

| 0.1 | 289.7 ± 75.8 | 30 |

| 0.5 | 336.6 ± 53.5 | 60 |

| 1.0 | 355.0 ± 56.9 | 60 |

This table summarizes findings from a study that evaluated the effects of various doses of this compound on serum cortisol concentrations .

Case Studies and Research Findings

-

Adrenal Insufficiency Diagnosis :

A study involving healthy volunteers and patients with primary and secondary adrenal insufficiency demonstrated that serum free cortisol responses to this compound are more indicative of adrenal function than total cortisol levels . The study established a normative database for serum free cortisol responses, aiding in clinical assessments. -

Impact on Critical Illness :

In critically ill patients, factors such as low albumin levels can affect the total cortisol response to this compound stimulation tests, complicating the diagnosis of adrenal insufficiency in these settings . -

Variability in Responses :

Research indicates that responses to this compound can vary significantly based on underlying conditions like cirrhosis or critical illness, which can blunt the expected cortisol response due to alterations in serum protein levels . -

Longitudinal Studies :

A longitudinal study monitored patients over several months post-cosyntropin administration, revealing sustained cortisol production without glucocorticoid replacement therapy in individuals with normal HPA axis function .

Q & A

Basic Research Questions

Q. What experimental design considerations are critical for assessing Cosyntropin's biological activity in adrenal stimulation assays?

- Methodological Answer : Use standardized in vitro adrenal cell models (e.g., H295R cells) with cortisol secretion as the primary endpoint. Include controls for baseline cortisol levels and adrenocorticotropic hormone (ACTH) comparators. Validate assay sensitivity via dose-response curves (0.1–10 nM this compound) and measure intra-assay variability . For in vivo studies, employ ACTH-deficient animal models to isolate this compound-specific effects .

Q. Which analytical techniques are recommended for verifying this compound purity and structural integrity?

- Methodological Answer : Combine reverse-phase HPLC (e.g., C18 column, gradient elution) with mass spectrometry (MS) for peptide sequencing. Use UV absorbance at 280 nm for quantification and ensure >95% purity. For stability testing, employ accelerated degradation studies (40°C/75% RH for 6 months) with periodic analysis .

Q. How should researchers address variability in cortisol measurement data across this compound studies?

- Methodological Answer : Standardize sample collection times (e.g., 30- and 60-minute post-administration) and use liquid chromatography-tandem MS (LC-MS/MS) for cortisol quantification. Apply mixed-effects models to account for inter-subject variability and pre-screen participants for adrenal insufficiency confounders .

Advanced Research Questions

Q. What strategies resolve contradictions in this compound’s efficacy between in vitro and in vivo models?

- Methodological Answer : Systematically compare pharmacokinetic (PK) parameters (e.g., half-life, bioavailability) across models. Use compartmental PK modeling to identify species-specific metabolic differences. Validate findings with cross-species adrenal tissue explants and transcriptomic profiling of steroidogenic enzymes .

Q. How can researchers optimize this compound administration protocols for long-term adrenal function studies?

- Methodological Answer : Conduct dose-ranging trials with continuous cortisol monitoring (e.g., subcutaneous sensors). Use factorial design experiments to test variables like dosing frequency (daily vs. weekly) and route (IV vs. subcutaneous). Incorporate longitudinal data analysis to assess tachyphylaxis risks .

Q. What advanced statistical methods are suitable for analyzing non-linear responses in this compound pharmacodynamics?

- Methodological Answer : Apply sigmoidal Emax models to characterize dose-response relationships. Use Bayesian hierarchical models to pool data from heterogeneous studies, and perform sensitivity analyses to identify outlier influences. Validate with bootstrap resampling .

Q. How do researchers ethically design human trials involving this compound in vulnerable populations (e.g., pediatric patients)?

- Methodological Answer : Adopt adaptive trial designs with predefined stopping rules for adverse events. Submit protocols to institutional review boards (IRBs) with pediatric endocrinology expertise. Include assent forms for minors and use minimized blood draw volumes paired with microsampling techniques .

Q. What methodologies assess this compound’s stability under extreme storage conditions for field-based applications?

- Methodological Answer : Perform accelerated stability testing at 50°C/90% RH for 3 months, analyzing degradation products via LC-MS. Pair with real-time stability studies in tropical climates. Use Arrhenius equation extrapolation to predict shelf-life and validate with peptide mapping .

Q. How can cross-species efficacy of this compound be systematically evaluated for translational research?

- Methodological Answer : Establish a multi-species adrenal cortex organoid platform. Compare this compound-induced steroidogenesis pathways (e.g., STAR protein expression) across human, primate, and rodent models. Use RNA-seq to identify conserved vs. species-specific regulatory networks .

Q. What experimental frameworks test this compound’s synergistic effects with glucocorticoid receptor modulators?

- Methodological Answer : Design factorial in vivo studies combining this compound with dexamethasone or mifepristone. Measure synergistic/adversarial effects via cortisol AUC and adrenal gland histopathology. Apply isobolographic analysis to quantify interaction significance .

Q. Methodological Standards & Reproducibility

- Data Reporting : Follow CONSORT-EHEALTH guidelines for clinical trials, including raw cortisol datasets in supplementary files. For synthesis studies, provide detailed NMR/HPLC chromatograms .

- Reproducibility : Document batch-specific this compound synthesis parameters (e.g., solid-phase peptide synthesis cycles) and storage conditions. Share analytical protocols via platforms like Protocols.io .

特性

CAS番号 |

16960-16-0 |

|---|---|

分子式 |

C136H210N40O31S |

分子量 |

2933.4 g/mol |

IUPAC名 |

(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2R)-2-[[(2R)-2-[[(2R)-6-amino-2-[[(2R)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid |

InChI |

InChI=1S/C136H210N40O31S/c1-75(2)109(127(200)154-71-106(181)156-88(31-13-17-52-137)114(187)158-89(32-14-18-53-138)115(188)159-91(35-21-56-149-134(142)143)116(189)164-96(37-23-58-151-136(146)147)131(204)175-60-25-39-104(175)126(199)173-111(77(5)6)128(201)163-90(33-15-19-54-139)120(193)171-110(76(3)4)129(202)169-101(65-80-43-47-84(180)48-44-80)132(205)176-61-26-40-105(176)133(206)207)172-125(198)103-38-24-59-174(103)130(203)95(34-16-20-55-140)157-107(182)70-153-113(186)99(66-81-68-152-87-30-12-11-29-85(81)87)167-117(190)92(36-22-57-150-135(144)145)160-121(194)98(63-78-27-9-8-10-28-78)166-123(196)100(67-82-69-148-74-155-82)168-118(191)93(49-50-108(183)184)161-119(192)94(51-62-208-7)162-124(197)102(73-178)170-122(195)97(165-112(185)86(141)72-177)64-79-41-45-83(179)46-42-79/h8-12,27-30,41-48,68-69,74-77,86,88-105,109-111,152,177-180H,13-26,31-40,49-67,70-73,137-141H2,1-7H3,(H,148,155)(H,153,186)(H,154,200)(H,156,181)(H,157,182)(H,158,187)(H,159,188)(H,160,194)(H,161,192)(H,162,197)(H,163,201)(H,164,189)(H,165,185)(H,166,196)(H,167,190)(H,168,191)(H,169,202)(H,170,195)(H,171,193)(H,172,198)(H,173,199)(H,183,184)(H,206,207)(H4,142,143,149)(H4,144,145,150)(H4,146,147,151)/t86?,88-,89-,90+,91-,92+,93+,94+,95+,96-,97+,98+,99+,100+,101+,102+,103+,104+,105+,109+,110+,111+/m1/s1 |

InChIキー |

ZOEFCCMDUURGSE-CQVUSSRSSA-N |

SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N |

異性体SMILES |

CC(C)[C@@H](C(=O)NCC(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCCN)C(=O)N[C@H](CCCNC(=N)N)C(=O)N[C@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC2=CC=C(C=C2)O)C(=O)N3CCC[C@H]3C(=O)O)NC(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)CNC(=O)[C@H](CC5=CNC6=CC=CC=C65)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC7=CC=CC=C7)NC(=O)[C@H](CC8=CNC=N8)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](CC9=CC=C(C=C9)O)NC(=O)C(CO)N |

正規SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)N3CCCC3C(=O)O)NC(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC5=CNC6=CC=CC=C65)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CC8=CNC=N8)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC9=CC=C(C=C9)O)NC(=O)C(CO)N |

Key on ui application |

Tetracosactide is used for diagnostic purposes. It is suitable for treatment of adrenal insufficiency of central origin. It can also be used to diagnose Addison's disease. |

沸点 |

N/A |

melting_point |

N/A |

Key on ui other cas no. |

16960-16-0 |

ピクトグラム |

Irritant; Health Hazard |

配列 |

H-Ser-Tyr-Ser-Met-Glu-His-Phe-Arg-Trp-Gly-Lys-Pro-Val-Gly-Lys-Lys-Arg-Arg-Pro-Val-Lys-Val-Tyr-Pro-OH |

ソース |

Synthetic |

同義語 |

Cosyntropin; Tetracosactrin; α1-24-Corticotropin; ACTH(1-24); 1-24-ACTH; 1-24-Corticotropin; ACTH 1-24; ACTH1-24; Cortosyn; Cortrosyn; Tetracosactide; Tetracosapeptide; ACTH (1-24); Tetracosactid; Tetracosactide; Cortrosinta; Actholain; Cortrosyn; Synacthen; Nuvacthen depot; Cortrophin S |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。